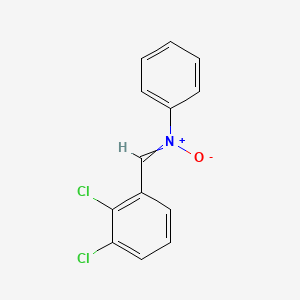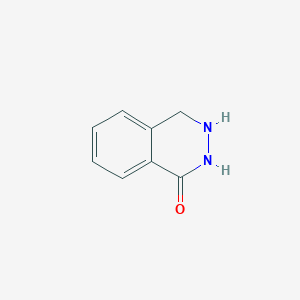
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane
Vue d'ensemble
Description
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is an organic compound with the molecular formula C18H27BrO2 and a molecular weight of 355.31 g/mol . This compound is characterized by the presence of an oxetane ring, a bromophenyl group, and a hexyloxymethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane typically involves the reaction of 4-bromophenylhexanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Debrominated oxetane compounds.
Substitution: Azide or cyanide substituted oxetane derivatives.
Applications De Recherche Scientifique
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.
4-Bromophenylhexanol: A precursor in the synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C18H27BrO2 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3 |
Clé InChI |
QFJPFDDEHBKJJF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)



![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)
![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)


![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
